molecular formula C15H11FN4O4 B5535144 N-(2-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

N-(2-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

Cat. No.: B5535144
M. Wt: 330.27 g/mol
InChI Key: JPEATMZQNVFCNT-RQZCQDPDSA-N
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Description

N-(2-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. The compound’s structure includes a fluorophenyl group and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide typically involves the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro and fluoro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide
  • N-(2-bromophenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide
  • N-(2-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide

Uniqueness

N-(2-fluorophenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O4/c16-12-6-1-2-7-13(12)18-14(21)15(22)19-17-9-10-4-3-5-11(8-10)20(23)24/h1-9H,(H,18,21)(H,19,22)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEATMZQNVFCNT-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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